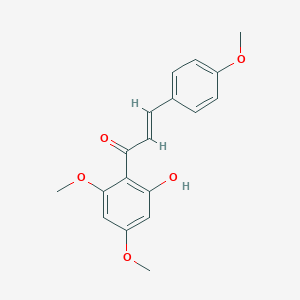
黄腐醇 A
概述
科学研究应用
化学: 用作合成其他生物活性查耳酮的前体.
生物学: 研究其对细胞过程的影响,包括细胞凋亡和细胞周期调节.
医学: 研究其抗癌特性,特别是在膀胱癌中.
工业: 用于开发天然保健品和补充剂.
作用机制
准备方法
合成路线和反应条件
黄酮川芎素 A 可以通过克莱森-施密特缩合反应合成,该反应涉及在碱存在下芳香醛与苯乙酮之间的反应 . 反应通常在温和条件下进行,例如室温,并且可以由氢氧化钠或氢氧化钾等碱催化 .
工业生产方法
黄酮川芎素 A 的工业生产涉及提取卡瓦根,然后进行纯化工艺以分离查耳酮。 提取通常使用乙醇或甲醇等溶剂进行,所得提取物经色谱技术纯化得到黄酮川芎素 A .
化学反应分析
反应类型
黄酮川芎素 A 会经历各种化学反应,包括:
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾.
还原: 使用硼氢化钠和氢化铝锂等还原剂.
形成的主要产物
相似化合物的比较
黄酮川芎素 A 与其他查耳酮,特别是黄酮川芎素 B 和黄酮川芎素 C 进行比较:
黄酮川芎素 B: 与黄酮川芎素 A 相比,在治疗体外癌细胞系方面更有效.
黄酮川芎素 C: 与黄酮川芎素 A 类似,但研究较少.
类似化合物列表
- 黄酮川芎素 B
- 黄酮川芎素 C
- 川芎素
- 甲基川芎素
- 杨宁碱
- 二氢川芎素
- 二氢甲基川芎素
黄酮川芎素 A 因其独特地结合了抗癌特性以及通过多种途径诱导细胞凋亡的能力而脱颖而出,使其成为进一步研究和开发的有希望的候选者。
属性
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIBCVBDFUTMPT-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317535 | |
| Record name | Flavokawain A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37951-13-6, 3420-72-2 | |
| Record name | Flavokawain A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37951-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavokawain A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3420-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flavokawain A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLAVOKAWAIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OM2XZ2ZM3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113 °C | |
| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2'-Hydroxy-4,4',6'-trimethoxychalcone?
A1: The molecular formula of 2'-Hydroxy-4,4',6'-trimethoxychalcone is C18H18O5, and its molecular weight is 314.33 g/mol.
Q2: Which plant species are known to contain 2'-Hydroxy-4,4',6'-trimethoxychalcone?
A2: 2'-Hydroxy-4,4',6'-trimethoxychalcone has been isolated from various plant species, including Kaempferia angustifolia , Artocarpus fulvicortex , Goniothalamus gardneri , Orophea polycarpa , and Kaempferia rotunda .
Q3: What are the potential biological activities of 2'-Hydroxy-4,4',6'-trimethoxychalcone?
A3: Research indicates that 2'-Hydroxy-4,4',6'-trimethoxychalcone exhibits promising biological activities, including:
- Platelet-activating factor (PAF) antagonistic activity: This compound has shown significant inhibitory effects on PAF receptor binding in rabbit platelets.
- Cytotoxic activity: 2'-Hydroxy-4,4',6'-trimethoxychalcone demonstrated notable cytotoxic activity against various cancer cell lines, with the most potent activity observed against HL-60 (human promyelocytic leukemia) and MCF-7 (human breast cancer) cell lines.
- Antioxidant properties: This chalcone exhibited strong free radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and showed promising results in other antioxidant assays such as ABTS, CUPRAC, and FRAP.
Q4: How does the structure of 2'-Hydroxy-4,4',6'-trimethoxychalcone influence its activity?
A4: While the exact mechanism of action for 2'-Hydroxy-4,4',6'-trimethoxychalcone is still under investigation, its structure, particularly the presence of hydroxyl and methoxy groups, likely plays a crucial role in its interactions with biological targets. For instance, the hydroxyl group at the 2' position might be essential for its PAF antagonistic activity. Further research is needed to fully elucidate the structure-activity relationship of this compound and its analogs.
Q5: What are the potential applications of 2'-Hydroxy-4,4',6'-trimethoxychalcone in drug discovery?
A5: The diverse biological activities of 2'-Hydroxy-4,4',6'-trimethoxychalcone make it a promising candidate for drug discovery research, particularly in the following areas:
Q6: What analytical methods are used to characterize and quantify 2'-Hydroxy-4,4',6'-trimethoxychalcone?
A6: Researchers utilize various spectroscopic methods to characterize and elucidate the structure of 2'-Hydroxy-4,4',6'-trimethoxychalcone, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps determine the compound's structure and connectivity of atoms.
- Mass Spectrometry (MS): This method determines the molecular weight and fragmentation pattern of the compound, providing further structural information.
- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the compound.
- Ultraviolet-visible (UV-Vis) spectroscopy: This technique characterizes the compound's absorption and transmission of light in the UV-Vis region, providing information about its electronic structure.
Q7: Have there been any studies on the aggregation-induced emission enhancement (AIEE) characteristics of 2'-Hydroxy-4,4',6'-trimethoxychalcone?
A7: Yes, recent research has explored the AIEE characteristics of 2'-Hydroxy-4,4',6'-trimethoxychalcone. Studies utilizing fluorescence spectroscopy, scanning electron microscopy (SEM), and single-crystal X-ray diffraction (XRD) have confirmed that this chalcone exhibits AIEE behaviour, particularly in specific solvent mixtures like methanol:water and methanol:ethylene glycol.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

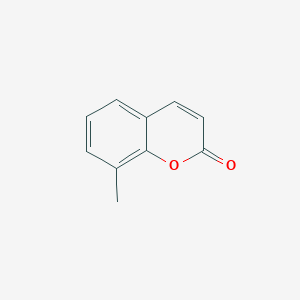
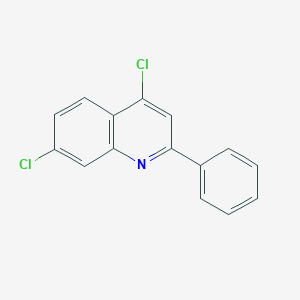
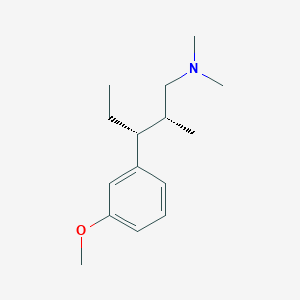
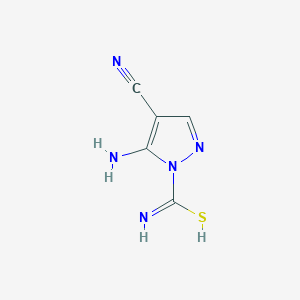
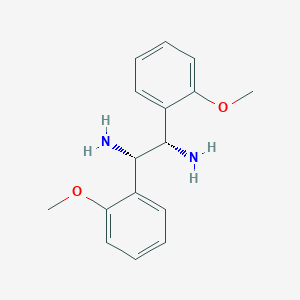
![p-Chloromethyl-methoxy-calix[4]arene](/img/structure/B190258.png)
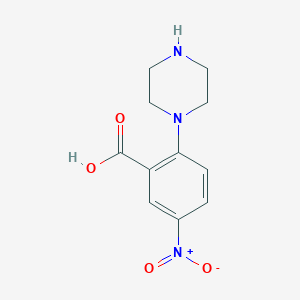
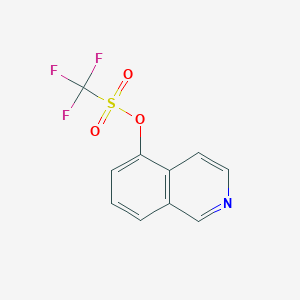
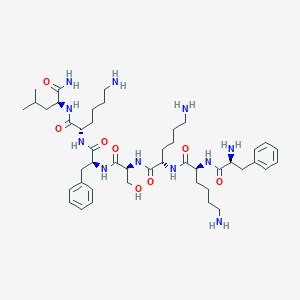
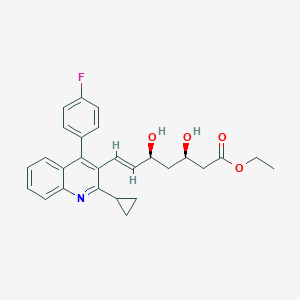
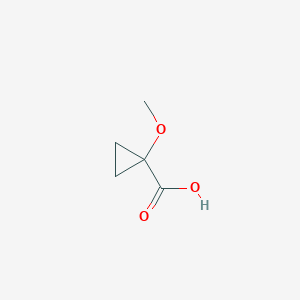
![2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one](/img/structure/B190269.png)

